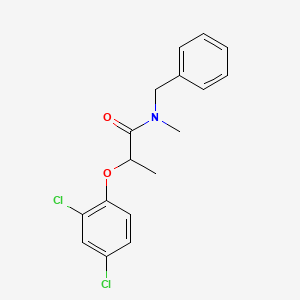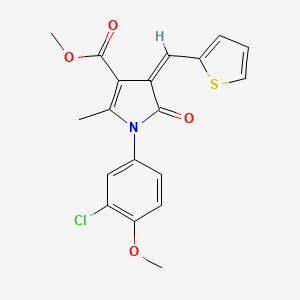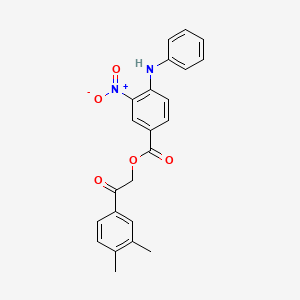![molecular formula C19H23BrO3 B3935810 1-bromo-2-[4-(2-methoxyphenoxy)butoxy]-3,5-dimethylbenzene](/img/structure/B3935810.png)
1-bromo-2-[4-(2-methoxyphenoxy)butoxy]-3,5-dimethylbenzene
描述
1-bromo-2-[4-(2-methoxyphenoxy)butoxy]-3,5-dimethylbenzene is a chemical compound that belongs to the family of benzene derivatives. It is commonly known as Bisoprolol, which is a beta-blocker medication used to treat high blood pressure, heart failure, and angina. Bisoprolol works by blocking the effects of adrenaline on the heart and blood vessels, resulting in lower blood pressure and heart rate.
作用机制
Bisoprolol works by blocking the beta-adrenergic receptors in the heart and blood vessels. This results in a decrease in the effects of adrenaline on the heart and blood vessels, which leads to a reduction in heart rate and blood pressure. Bisoprolol also reduces the workload on the heart, which can improve its function in patients with heart failure.
Biochemical and Physiological Effects:
Bisoprolol has been shown to have several biochemical and physiological effects on the body. It reduces sympathetic nervous system activity, which leads to a decrease in heart rate and blood pressure. Bisoprolol also reduces the release of renin from the kidneys, which can lead to a reduction in blood pressure. In addition, Bisoprolol can improve left ventricular function in patients with heart failure.
实验室实验的优点和局限性
Bisoprolol has several advantages for lab experiments. It is a well-studied compound with a known mechanism of action, making it a useful tool for researchers studying cardiovascular diseases. Bisoprolol is also readily available and relatively inexpensive, making it a cost-effective option for lab experiments. However, Bisoprolol has some limitations for lab experiments. It is a beta-blocker medication used to treat cardiovascular diseases, which limits its use in other areas of research. In addition, Bisoprolol has some side effects, such as bradycardia and hypotension, which can affect the results of lab experiments.
未来方向
There are several future directions for the research on Bisoprolol. One area of research is the development of new formulations of Bisoprolol that can improve its efficacy and reduce its side effects. Another area of research is the exploration of the potential use of Bisoprolol in the treatment of other diseases, such as anxiety disorders and glaucoma. Finally, researchers can investigate the potential use of Bisoprolol in combination with other medications to improve its therapeutic effects.
Conclusion:
1-bromo-2-[4-(2-methoxyphenoxy)butoxy]-3,5-dimethylbenzene, or Bisoprolol, is a beta-blocker medication used to treat high blood pressure, heart failure, and angina. It works by blocking the beta-adrenergic receptors in the heart and blood vessels, leading to a reduction in heart rate and blood pressure. Bisoprolol has several advantages for lab experiments, such as its well-studied mechanism of action and availability, but also has some limitations, such as its use in cardiovascular diseases and potential side effects. Future research directions for Bisoprolol include the development of new formulations, exploration of its potential use in other diseases, and investigation of its use in combination with other medications.
科学研究应用
Bisoprolol has been extensively studied for its therapeutic effects on cardiovascular diseases. It has been shown to be effective in reducing blood pressure and heart rate in patients with hypertension and heart failure. Bisoprolol has also been shown to improve exercise tolerance and reduce the risk of hospitalization in patients with heart failure. In addition, Bisoprolol has been studied for its potential use in the treatment of anxiety disorders, migraine headaches, and glaucoma.
属性
IUPAC Name |
1-bromo-2-[4-(2-methoxyphenoxy)butoxy]-3,5-dimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrO3/c1-14-12-15(2)19(16(20)13-14)23-11-7-6-10-22-18-9-5-4-8-17(18)21-3/h4-5,8-9,12-13H,6-7,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYNSNJFZCAQMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCCCCOC2=CC=CC=C2OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-[4-(2-methoxyphenoxy)butoxy]-3,5-dimethylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B3935729.png)
![4-methoxy-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B3935731.png)
![2-[(4-chlorophenyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B3935751.png)
![6-tert-butyl-N-(2-methoxyphenyl)-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3935759.png)
![2-[(4-chlorophenyl)thio]-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B3935769.png)

![8-[4-(2-iodophenoxy)butoxy]quinoline](/img/structure/B3935776.png)


![4-[2-(2-iodo-4-methylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B3935795.png)
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-methoxybenzamide](/img/structure/B3935799.png)
![8-(5-bromo-2-methoxyphenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B3935809.png)

![1-[3-(3,4-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B3935823.png)